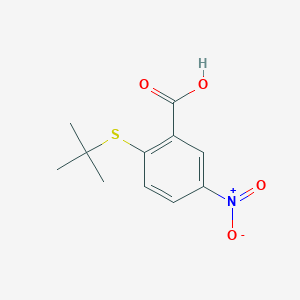

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid

CAS No.: 1019539-13-9

Cat. No.: VC2908431

Molecular Formula: C11H13NO4S

Molecular Weight: 255.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019539-13-9 |

|---|---|

| Molecular Formula | C11H13NO4S |

| Molecular Weight | 255.29 g/mol |

| IUPAC Name | 2-tert-butylsulfanyl-5-nitrobenzoic acid |

| Standard InChI | InChI=1S/C11H13NO4S/c1-11(2,3)17-9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) |

| Standard InChI Key | GZFFGWKJXGOJFG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |

Introduction

Chemical Identity and Properties

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid is classified as both an organosulfur compound and a nitroaromatic compound due to its characteristic functional groups. The chemical identity of this compound is defined by several key parameters that distinguish it from related structures.

Basic Chemical Information

The compound is characterized by specific chemical identifiers and properties that determine its behavior in chemical reactions and biological systems. These fundamental properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1019539-13-9 |

| Molecular Formula | C₁₁H₁₃NO₄S |

| Molecular Weight | 255.29 g/mol |

| IUPAC Name | 2-tert-butylsulfanyl-5-nitrobenzoic acid |

| Standard InChI | InChI=1S/C11H13NO4S/c1-11(2,3)17-9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) |

| Standard InChIKey | GZFFGWKJXGOJFG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)SC1=C(C=C(C=C1)N+[O-])C(=O)O |

The molecular structure of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid features a benzoic acid core with a tert-butylsulfanyl group at position 2 and a nitro group at position 5. This arrangement of functional groups contributes to the compound's distinctive chemical reactivity and potential biological activities.

Structural Characteristics

The compound possesses several key structural features that significantly influence its chemical behavior:

-

The benzoic acid core provides a carboxylic acid functional group capable of forming hydrogen bonds and participating in acid-base reactions.

-

The tert-butylsulfanyl group at position 2 introduces steric bulk and sulfur-based reactivity to the molecule.

-

The nitro group at position 5 acts as a strong electron-withdrawing group, affecting the electron distribution throughout the aromatic ring.

-

The placement of these substituents creates a unique electronic environment that influences the compound's reactivity patterns and binding capabilities in biological systems.

Applications in Medicinal Chemistry

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid has garnered attention in medicinal chemistry research, particularly for its potential therapeutic applications and role in pharmaceutical development.

Structure-Activity Relationships

The relationship between the structure of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid and its biological activities presents an area of ongoing research:

Research Status and Findings

Current research on 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid is still evolving, with ongoing investigations into its biological activities and potential pharmaceutical applications.

Pharmaceutical Development

In the pharmaceutical context, 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid serves several important functions:

-

As a potential lead compound for the development of new therapeutic agents

-

As an intermediate in synthetic pathways toward more complex pharmaceutical entities

-

As a model compound for studying structure-activity relationships in drug design

-

As a research tool for investigating biological mechanisms related to inflammation

These applications highlight the relevance of this compound in contemporary medicinal chemistry and pharmaceutical research.

Analytical Considerations

The identification, characterization, and quality control of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid require appropriate analytical methodologies to ensure accuracy and reliability.

Identification Methods

Various analytical techniques can be employed for the identification and characterization of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid:

-

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural features and purity

-

Mass spectrometry to verify molecular weight and fragmentation patterns

-

Infrared spectroscopy to identify functional group signatures

-

High-performance liquid chromatography (HPLC) for purity determination and separation from related compounds

-

X-ray crystallography for definitive three-dimensional structural confirmation when crystalline samples are available

Quality Control Parameters

For research and pharmaceutical applications, quality control of 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid typically focuses on:

-

Chemical purity determination using chromatographic techniques

-

Structural verification through spectroscopic methods

-

Physical property characterization including melting point and solubility

-

Stability assessment under various storage conditions

-

Batch-to-batch consistency verification for reproducible experimental outcomes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume